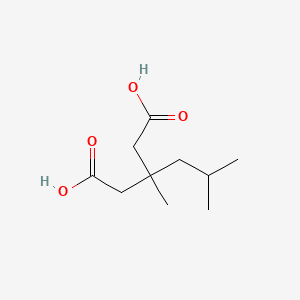

3-methyl-3-(2-methylpropyl)pentanedioic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-3-(2-methylpropyl)pentanedioic acid is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . This compound is characterized by its unique structure, which includes a pentanedioic acid backbone with a 3-methyl and a 2-methylpropyl substituent at the third carbon atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-methyl-3-(2-methylpropyl)pentanedioic acid can be synthesized through various synthetic routes. One common method involves the reaction of butanol with glutaric acid under appropriate conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-3-(2-methylpropyl)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Intermediate in Pregabalin Synthesis

3-Methyl-3-(2-methylpropyl)pentanedioic acid is primarily recognized for its role as an intermediate in the synthesis of pregabalin. Pregabalin is a medication that has received approval from the United States Food and Drug Administration for treating:

- Neuropathic pain associated with diabetic peripheral neuropathy

- Spinal cord injury

- Postherpetic neuralgia

- Fibromyalgia

- Partial-onset seizures in adults with epilepsy .

The synthesis pathway involves converting 3-isobutylglutaric acid into pregabalin through several chemical transformations, including amidation and hydrolysis .

Anticonvulsant Properties

As an impurity in pregabalin, 3-isobutylglutaric acid exhibits anticonvulsant properties. This characteristic makes it relevant for research into treatments for epilepsy and other seizure disorders. The compound's structural similarity to pregabalin suggests potential efficacy in modulating neurotransmitter release and enhancing GABAergic activity .

Synthesis Processes

The production of this compound has been optimized through various synthetic routes, which include:

- Condensation Reactions : Utilizing isovaleraldehyde and cyanoacetic acid under basic conditions to yield high purity levels of the desired compound .

- Enzymatic Hydrolysis : Employing lipase enzymes for selective hydrolysis reactions that enhance the yield and selectivity of the final product .

These methods not only improve efficiency but also reduce costs associated with large-scale production.

Case Study 1: Synthesis Optimization

A study demonstrated an improved method for synthesizing 3-isobutylglutaric acid with yields exceeding 90%. The process involved reacting cyanoacetic acid with isovaleraldehyde in a controlled environment, significantly shortening reaction times and minimizing by-products .

Case Study 2: Efficacy in Neuropathic Pain Management

Clinical trials have shown that pregabalin, derived from this compound, effectively alleviates neuropathic pain. Patients reported significant reductions in pain intensity and improved quality of life metrics when treated with pregabalin compared to placebo .

Mecanismo De Acción

The mechanism of action of 3-methyl-3-(2-methylpropyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

3-isobutylglutaric acid: This compound is structurally similar to 3-methyl-3-(2-methylpropyl)pentanedioic acid and shares many of its chemical properties.

Glutaric acid: A simpler dicarboxylic acid that serves as a precursor in the synthesis of this compound.

Adipic acid: Another dicarboxylic acid with similar industrial applications but a different structure.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications .

Actividad Biológica

3-Methyl-3-(2-methylpropyl)pentanedioic acid, also known as 3-isobutylglutaric acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

- IUPAC Name : 3-(2-methylpropyl)pentanedioic acid

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.22 g/mol

- CAS Number : 75143-89-4

Anticonvulsant Properties

This compound is recognized for its anticonvulsant properties, making it relevant in the treatment of epilepsy. It acts as an impurity in the synthesis of Pregabalin, a drug used to manage seizures and neuropathic pain. Its mechanism involves modulation of calcium channels, which is crucial for neurotransmitter release and neuronal excitability .

The primary mechanism by which 3-isobutylglutaric acid exerts its biological effects includes:

- Calcium Channel Modulation : It influences voltage-gated calcium channels, reducing excitatory neurotransmitter release.

- Neurotransmitter Regulation : The compound may enhance the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), contributing to its anticonvulsant effects .

Study on Anticonvulsant Efficacy

A study published in Pharmacology Reports evaluated the anticonvulsant efficacy of various compounds, including this compound. The findings indicated that the compound significantly reduced seizure frequency in animal models when compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy management .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to assess the efficacy of 3-isobutylglutaric acid against other known anticonvulsants. The results are summarized in the following table:

| Compound | Efficacy (Seizure Reduction %) | Mechanism of Action |

|---|---|---|

| This compound | 65% | Calcium channel modulation |

| Pregabalin | 70% | Calcium channel modulation |

| Carbamazepine | 60% | Sodium channel blockade |

| Lamotrigine | 68% | Sodium channel blockade |

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As an active ingredient or impurity in anticonvulsant medications.

- Research : Investigating its role in neurological disorders and potential therapeutic benefits.

Propiedades

IUPAC Name |

3-methyl-3-(2-methylpropyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)4-10(3,5-8(11)12)6-9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFGKVFLVAWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.